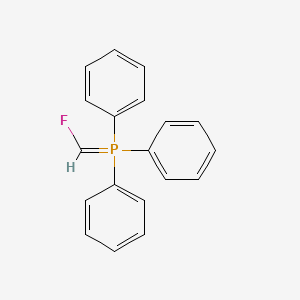![molecular formula C7H7IN2 B12869773 4-Iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12869773.png)
4-Iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the 4-position and a dihydropyridine ring fused to a pyrrole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine typically involves the iodination of a pyrrolopyridine precursor. One common method is the electrophilic iodination of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine using iodine or an iodine-containing reagent under acidic conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative, and reduced to form tetrahydropyridine derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in cross-coupling reactions.
Major Products Formed
Substitution Products: Various substituted pyrrolopyridines depending on the nucleophile used.
Oxidation Products: Pyridine derivatives.
Reduction Products: Tetrahydropyridine derivatives.
Coupling Products: Complex molecules with extended conjugation or functional groups.
Wissenschaftliche Forschungsanwendungen
4-Iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity. The dihydropyridine ring can participate in redox reactions, affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
4-Iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can be compared with other pyrrolopyridine derivatives:
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine: Similar structure but different ring fusion, leading to different chemical and biological properties.
1H-Pyrrolo[2,3-b]pyridine: Lacks the iodine atom and has a different ring fusion, affecting its reactivity and applications.
1H-Pyrazolo[3,4-b]pyridine: Contains a pyrazole ring instead of a pyrrole ring, leading to different biological activities and synthetic routes.
The uniqueness of this compound lies in its specific substitution pattern and ring fusion, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C7H7IN2 |
|---|---|
Molekulargewicht |
246.05 g/mol |
IUPAC-Name |
4-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H7IN2/c8-7-5-1-3-9-6(5)2-4-10-7/h2,4,9H,1,3H2 |
InChI-Schlüssel |
WDTOCAWMOOORLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=C1C(=NC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one](/img/structure/B12869700.png)
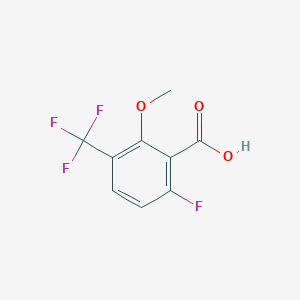
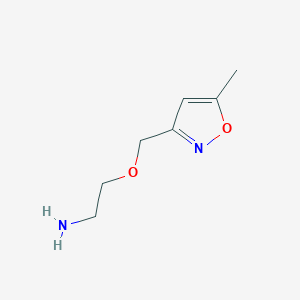
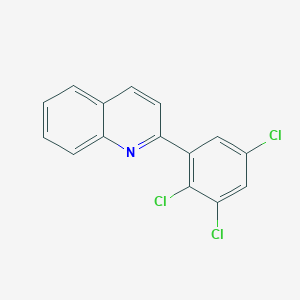
![4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12869728.png)
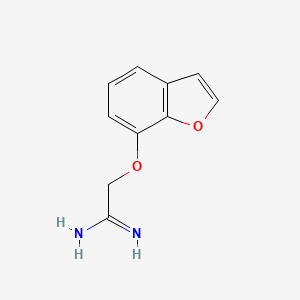
![4-(Difluoromethyl)-2-ethoxybenzo[d]oxazole](/img/structure/B12869733.png)
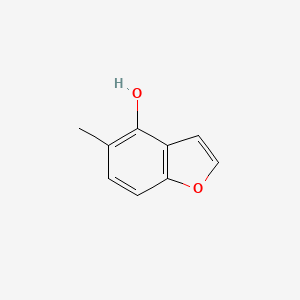
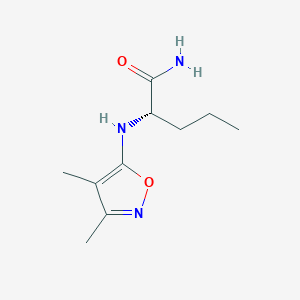
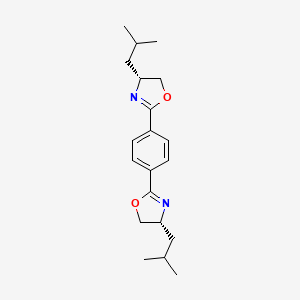
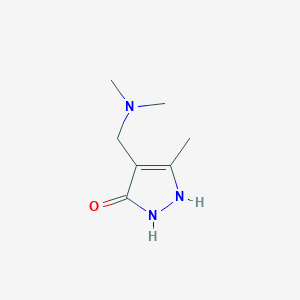
![4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine](/img/structure/B12869762.png)

